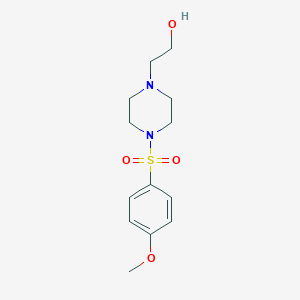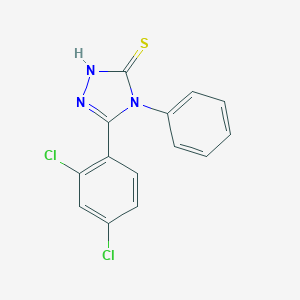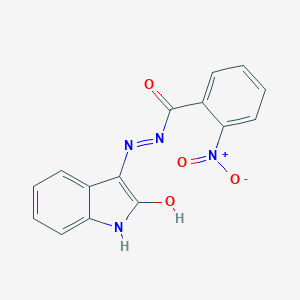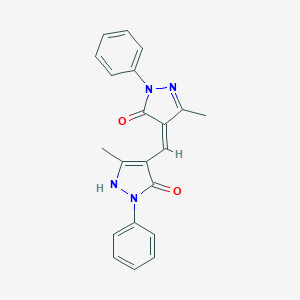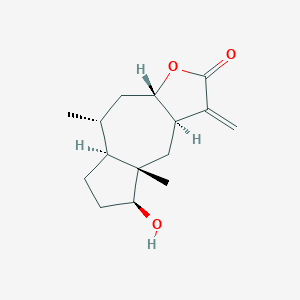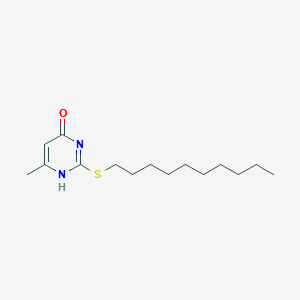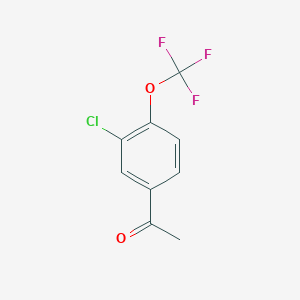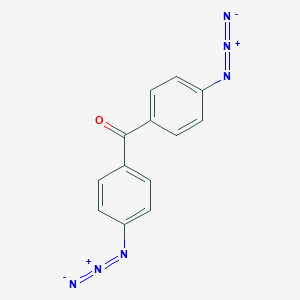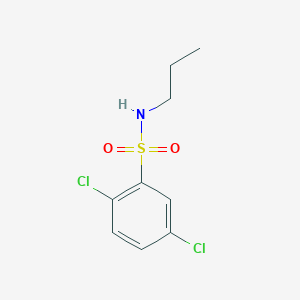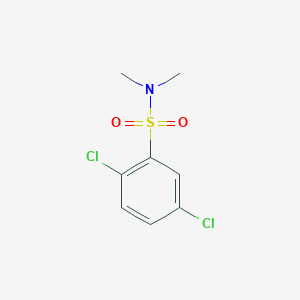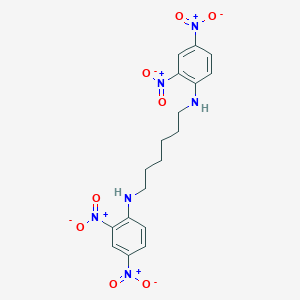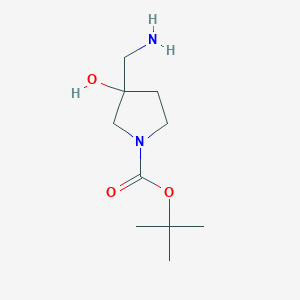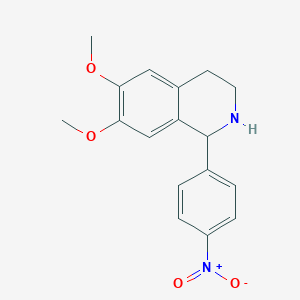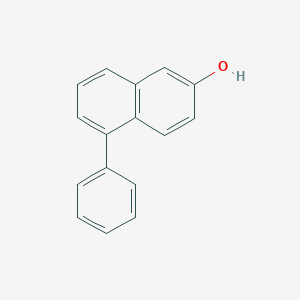![molecular formula C14H12N2O4S2 B182893 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene CAS No. 71532-93-9](/img/structure/B182893.png)
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene is a compound that belongs to the family of nitrobenzenes. It is a yellow crystalline solid that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene is not fully understood. However, it is believed to act by inhibiting the growth of bacterial cells through the disruption of cell membrane integrity. It is also thought to interact with thiols through a nucleophilic substitution reaction, leading to the formation of a fluorescent adduct.
Effets Biochimiques Et Physiologiques
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has been shown to exhibit antimicrobial activity against various bacterial strains. It has also been investigated for its potential as a fluorescent probe for the detection of thiols. However, its biochemical and physiological effects on living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for the detection of thiols. Another advantage is its antimicrobial activity against various bacterial strains. However, one limitation is its potential toxicity towards living organisms, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene. One direction is the investigation of its mechanism of action and its biochemical and physiological effects on living organisms. Another direction is the development of new synthetic methods for the preparation of this compound. Additionally, its potential applications as a fluorescent probe for the detection of thiols and as an antimicrobial agent could be further explored. Finally, the development of new derivatives of this compound with improved properties could also be investigated.
Méthodes De Synthèse
The synthesis of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene involves the reaction of 1,4-dibromobenzene with 2-(4-nitrophenylthio)ethanethiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) at elevated temperature, and the product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential as a fluorescent probe for the detection of thiols.
Propriétés
Numéro CAS |
71532-93-9 |
|---|---|
Nom du produit |
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene |
Formule moléculaire |
C14H12N2O4S2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-nitro-4-[2-(4-nitrophenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C14H12N2O4S2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 |
Clé InChI |
VKPWHSPOXMGOCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCSC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SCCSC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



